N-benzyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-18-10-8-17(9-11-18)20-19-7-4-12-24(19)13-14-25(20)21(26)23-15-16-5-2-1-3-6-16/h1-12,20H,13-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCSKSVYTSOGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-benzyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts . This reaction proceeds under mild conditions and yields the desired pyrrolo[1,2-a]pyrazine core.
Chemical Reactions Analysis
N-benzyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The benzyl and chlorophenyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Comparative data for melting points, spectral signatures, and molecular weights:
*Calculated based on molecular formula C₂₁H₁₉ClN₃O.
Biological Activity
N-benzyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound belongs to a class of heterocyclic compounds that exhibit a variety of pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a pyrrole ring fused with a pyrazine moiety and a benzyl group. The presence of the 4-chlorophenyl group is significant as it may influence the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 376.839 g/mol |
| Chemical Formula | C21H17ClN4O |
| IUPAC Name | N-benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide |
| SMILES | ClC1=CC(=CC=C1)C1=CNN=C1C(=O)NCC1=CC=CC=C1 |
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). In a study assessing related compounds, some derivatives demonstrated significant inhibition rates against MAO-A and MAO-B enzymes .
- Antiproliferative Activity : Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives containing pyrrole and pyrazole moieties have been recognized for their ability to inhibit cellular proliferation in HeLa and HCT116 cell lines .
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
- Inhibition Studies : A study reported that specific derivatives exhibited inhibition rates against MAO-A and MAO-B ranging from 29.2% to 71.8% at 100 µM concentrations. Notably, one compound displayed the highest inhibition rate at 71.8% .
- Cytotoxicity Testing : The cytotoxic effects were assessed using the MTT assay. Compounds were evaluated for their ability to induce cell death in cancerous cells compared to standard drugs .
Table 2: Summary of Biological Activities
Q & A
Basic Question: What are the standard synthetic routes for N-benzyl-1-(4-chlorophenyl)pyrrolo[1,2-a]pyrazine-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrrolo[1,2-a]pyrazine core formation, followed by functionalization. A common approach includes:
Core Cyclization : Intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts (e.g., Pd(OAc)₂) to form the pyrrolopyrazine scaffold .
Benzylation : Alkylation of the core with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
Chlorophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-chlorophenyl group, depending on precursor availability .
Key Considerations : Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., DMF for polar intermediates, toluene for reflux conditions) .
Advanced Question: How can researchers optimize reaction yields for challenging steps like benzylation or chlorophenyl coupling?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Test palladium catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd₂(dba)₃) to enhance coupling efficiency .
- Temperature Control : Use microwave-assisted synthesis for rapid, controlled heating (e.g., 100–120°C for Suzuki couplings) .
- Protecting Groups : Temporarily protect reactive sites (e.g., amide nitrogen with Boc groups) to prevent undesired alkylation .
Data Analysis : Compare yields under varying conditions (e.g., 60% yield with Pd(OAc)₂ vs. 85% with Pd₂(dba)₃) and validate purity via NMR/MS .
Basic Question: What spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl/benzyl groups) and pyrrolopyrazine backbone signals (δ 3.5–4.5 ppm for CH₂ groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 420.1245 for C₂₂H₂₁ClN₃O) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Question: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Methodological Answer:
Contradictions may arise from tautomerism or residual solvents. Steps:
Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic equilibria (e.g., amide rotamers) .
COSY/HSQC : Assign overlapping signals (e.g., distinguish benzyl CH₂ from pyrrolopyrazine CH₂) .
Elemental Analysis : Cross-validate with combustion analysis (C, H, N ±0.4%) to rule out impurities .
Basic Question: What in vitro assays evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Viability : Test cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, IC₅₀ values) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCR targets) with ³H-labeled competitors .
Advanced Question: How to address discrepancies between in vitro activity and in vivo efficacy?
Methodological Answer:
Discrepancies may stem from poor bioavailability or metabolic instability. Approaches:
- Pharmacokinetic Studies : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
- Prodrug Design : Modify the carboxamide group to enhance solubility (e.g., ester prodrugs hydrolyzed in vivo) .
- Metabolite ID : Use hepatic microsomes to identify major metabolites (e.g., CYP450-mediated oxidation) .
Basic Question: What are the stability considerations for long-term storage?
Methodological Answer:
- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture Control : Use desiccants (silica gel) in sealed containers; confirm stability via periodic HPLC .
- Solvent Choice : Avoid DMSO if freeze-thaw cycles are required; prefer lyophilized solids .
Advanced Question: How to mitigate degradation during biological assays (e.g., serum instability)?
Methodological Answer:
- Serum Pre-treatment : Incubate compound with fetal bovine serum (37°C, 24h) and quantify degradation via LC-MS .
- Stabilizing Additives : Use antioxidants (e.g., ascorbic acid) or albumin to reduce protein binding .
- Structural Analogues : Synthesize fluorinated or methylated derivatives to block metabolic hotspots .
Basic Question: What computational tools predict its drug-likeness?
Methodological Answer:
- SwissADME : Predict logP (e.g., 3.2 ±0.3), topological polar surface area (TPSA ~80 Ų), and Rule of 5 compliance .
- Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinase ATP-binding pockets) .
Advanced Question: How to validate docking results with experimental data?
Methodological Answer:
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding residues and measure activity loss .
- ITC/SPR : Quantify binding affinity (Kd) and compare with docking scores (e.g., ΔG ~ –10 kcal/mol) .
- X-ray Crystallography : Resolve co-crystal structures to confirm pose predictions (resolution <2.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
